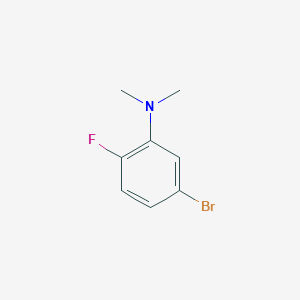

5-Bromo-2-fluoro-N,N-dimethylaniline

Description

Contextual Significance of Halogenated Aromatic Amines in Synthetic Organic Chemistry

Halogenated aromatic amines are foundational components in the field of synthetic organic chemistry, prized for their versatility as intermediates. The presence of halogen substituents—fluorine, chlorine, bromine, and iodine—on the aromatic core of an aniline (B41778) molecule dramatically influences its electronic properties and reactivity. This allows for a broad range of chemical transformations, most notably in the realm of cross-coupling reactions.

These compounds serve as key precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods. Furthermore, the specific halogen atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical consideration in medicinal chemistry and drug design.

Overview of the Chemical Landscape of 5-Bromo-2-fluoro-N,N-dimethylaniline

This compound is a distinct molecule within the dihalogenated aniline family, characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and a dimethylamino group at the 1-position of the benzene (B151609) ring. This specific arrangement of functional groups imparts a unique chemical personality, making it a valuable synthetic building block.

The molecule's structure offers several potential sites for reaction:

The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of substituents.

The fluorine atom , being highly electronegative, influences the electron density of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under certain conditions.

The N,N-dimethylamino group is a strong electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.

While extensive research on this specific compound is not widely published, its chemical identity is well-defined.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1352214-46-0 |

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 218.07 g/mol |

| MDL Number | MFCD20919752 |

The synthesis of this compound would likely involve the N,N-dimethylation of its primary amine precursor, 5-bromo-2-fluoroaniline (B1303259). The precursor itself is typically prepared via the chemical reduction of 4-bromo-1-fluoro-2-nitrobenzene (B1272216). chemicalbook.com

Table 2: Physical Properties of the Precursor Compound, 5-Bromo-2-fluoroaniline

| Property | Value |

|---|---|

| CAS Number | 2924-09-6 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Melting Point | 27 °C |

| Boiling Point | 105 °C (at 12 mmHg) |

| Appearance | White to yellow solid |

Data sourced from various chemical suppliers and databases. chemicalbook.comtcichemicals.com

Research Trajectories and Academic Relevance of the Compound Class

The academic and industrial interest in dihalogenated anilines lies in their potential for creating structurally diverse and complex molecules through sequential, site-selective reactions. The differential reactivity of various halogen atoms (e.g., bromine vs. fluorine) allows chemists to perform distinct chemical modifications at different positions on the same aromatic core.

A compelling example from a closely related compound, 5-bromo-4-fluoro-2-methylaniline, illustrates this potential. This molecule serves as a key intermediate in the synthesis of MDL compounds, which are known activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com The synthesis of these activators relies on the specific reactivity of the halogenated aniline core, highlighting the critical role such building blocks play in drug discovery and medicinal chemistry. ossila.com

Modern synthetic methods continue to expand the utility of this compound class. For instance, photoinduced reactions have been successfully applied to N,N-dimethylaniline derivatives for the introduction of fluorinated groups, demonstrating the compatibility of these substrates with cutting-edge chemical transformations. acs.orgnih.gov The research trajectory for compounds like this compound is therefore pointed towards its application as a versatile scaffold for constructing novel bioactive agents and functional materials, where precise control over molecular architecture is paramount.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBIRMMMLPXWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Fluoro N,n Dimethylaniline and Its Derivatives

Strategies for Regioselective Halogenation

The precise placement of halogen atoms on the aniline (B41778) ring is a critical aspect of synthesizing 5-Bromo-2-fluoro-N,N-dimethylaniline. The directing effects of the amino group and the existing fluorine atom play a significant role in the outcome of these reactions.

Direct Bromination Procedures

Direct bromination of aniline derivatives is a common method for introducing a bromine atom onto the aromatic ring. The powerful activating and ortho-, para-directing effect of the amino group typically governs the position of substitution. For instance, the bromination of N,N-dimethylaniline with reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has been shown to be highly regioselective for the para-position. researchgate.net Similarly, treating N,N-dimethylaniline with bromine in dichloromethane (B109758) can also yield the p-bromodimethylaniline product.

However, in the case of a pre-existing substituent such as a fluorine atom at the 2-position, the regioselectivity becomes more complex. The fluorine atom is an ortho-, para-director, while the dimethylamino group is a stronger activating ortho-, para-director. Therefore, direct bromination of 2-fluoro-N,N-dimethylaniline would likely lead to a mixture of products, with the major isomer being 4-bromo-2-fluoro-N,N-dimethylaniline due to the strong directing effect of the N,N-dimethylamino group to its para position. Achieving the desired 5-bromo isomer through this method would likely be challenging and result in low yields due to the formation of other isomers.

A more controlled approach involves the bromination of a precursor molecule where the desired regiochemistry is already established. For example, o-fluoronitrobenzene can be brominated and subsequently reduced to yield 5-bromo-2-fluoroaniline (B1303259), which can then be dimethylated. lookchem.com

| Starting Material | Brominating Agent | Product | Regioselectivity |

| N,N-dimethylaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | 4-bromo-N,N-dimethylaniline | para |

| 2-fluoroaniline | 1,3-dibromo-5,5-dimethylhydantoin | 4-bromo-2-fluoroaniline (B1266173) | para |

| o-fluoronitrobenzene | Not Specified | bromo-o-fluoronitrobenzene | Not Specified |

Fluorination via Nucleophilic Aromatic Substitution on Precursors

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a fluorine atom onto an aromatic ring that is activated by electron-withdrawing groups. In this strategy, a precursor containing a good leaving group, such as another halogen, is reacted with a fluoride (B91410) ion source. The rate of SNAr reactions is dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. stackexchange.com

For the synthesis of this compound, a hypothetical precursor could be 2,5-dibromo-N,N-dimethylaniline. In this case, the bromine atom at the 2-position would be the target for substitution by a fluoride ion. The success of this reaction would depend on the relative reactivity of the two bromine atoms and the reaction conditions employed. Generally, fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. stackexchange.com However, replacing a bromine atom with fluorine is also a feasible transformation. Mechanochemical methods using potassium fluoride and quaternary ammonium (B1175870) salts have been developed for solid-state aromatic nucleophilic fluorination of N-heteroaryl halides. rsc.org

Halogenation through N-Oxide Intermediates

An alternative strategy for regioselective halogenation involves the use of N,N-dialkylaniline N-oxides. The N-oxide group can alter the reactivity and directing effects of the N,N-dialkylamino group. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide has been shown to result in selective bromination at the para-position. nih.gov

In the context of synthesizing this compound, one could start with 2-fluoro-N,N-dimethylaniline, convert it to the corresponding N-oxide, and then treat it with a brominating agent. A study on the synthesis of halogenated anilines demonstrated the formation of 2-fluoro-N,N-dimethylaniline N-oxide. nih.gov Subsequent treatment with thionyl bromide would be expected to yield 4-bromo-2-fluoro-N,N-dimethylaniline as the major product. This method is highly regioselective for the position para to the dimethylamino group. nih.gov

Reactions of 4-halogeno-N,N-dimethylaniline-N-oxides have also been studied in other contexts, indicating the stability and reactivity of these intermediates. nih.gov

Construction of the N,N-Dimethylaniline Moiety

Once the desired halogenation pattern is in place on an aniline precursor, the final step is the introduction of the two methyl groups onto the nitrogen atom.

Reductive Amination Pathways

Reductive amination is a widely used method for the formation of amines. In the synthesis of N,N-dimethylanilines, this typically involves the reaction of a primary aniline with formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine. A second reaction with formaldehyde and subsequent reduction yields the tertiary amine.

Various reducing agents can be employed for this transformation, including boron reagents like amine boranes and sodium triacetoxyborohydride, which are known for their mildness and functional group tolerance. researchgate.net Ruthenium nanoparticles supported on carbon (Ru/C) have also been shown to be effective heterogeneous catalysts for the N,N-dimethylation of a broad spectrum of amines using formaldehyde. nih.govchemrxiv.org This method offers the advantages of operational simplicity and high turnover numbers. nih.gov

A plausible synthetic route to this compound would involve the reductive amination of 5-bromo-2-fluoroaniline with formaldehyde. A detailed procedure for the synthesis of 5-bromo-2-fluoroaniline from 4-bromo-1-fluoro-2-nitrobenzene (B1272216) has been reported, with the reduction of the nitro group being achieved with iron powder in the presence of ammonium chloride, affording a 91% yield. chemicalbook.com This product could then undergo N,N-dimethylation.

| Amine Substrate | Methylating Agent | Catalyst/Reducing Agent | Product |

| Benzylamine | Formaldehyde | Ru/C | N,N-dimethylbenzylamine |

| Various primary amines | Formaldehyde | Not specified | N,N-dimethylamines |

Direct N-Alkylation Methods

Direct N-alkylation of a primary aniline with a methylating agent is another common approach to synthesize N,N-dimethylanilines. However, this method can sometimes be difficult to control, leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Careful selection of the methylating agent and reaction conditions is crucial for achieving high yields of the desired tertiary amine.

For the synthesis of this compound, the precursor 5-bromo-2-fluoroaniline could be reacted with a methylating agent such as methyl iodide or dimethyl sulfate. The use of a base is typically required to neutralize the acid generated during the reaction. A transition-metal-free procedure using formaldehyde for the N,N-dimethylation of anilines has also been reported, where formaldehyde acts as both the reductant and the methyl source. nih.gov This method has shown success with anilines bearing electron-donating substituents. nih.gov

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer flexible pathways to complex molecules like this compound. Convergent synthesis involves the independent preparation of molecular fragments that are later combined, while divergent synthesis starts from a common intermediate that is elaborated into a variety of distinct products.

Stepwise functionalization is a classic and reliable method for constructing substituted anilines. This approach involves the sequential introduction of functional groups onto an aromatic core. A common route to this compound begins with a suitably substituted nitrobenzene.

For instance, the synthesis can commence from 4-bromo-1-fluoro-2-nitrobenzene. This starting material undergoes reduction of the nitro group to an amine, typically using reagents like iron powder in the presence of an ammonium chloride solution. chemicalbook.com This reaction efficiently yields 5-bromo-2-fluoroaniline. chemicalbook.com The final step in this sequence is the exhaustive methylation of the primary amine to form the tertiary N,N-dimethylaniline group. This can be achieved using various methylating agents, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

An alternative stepwise approach involves the functionalization of a pre-existing aniline. For example, photoinduced, transition-metal-free methods have been developed for the difluoroalkylation of N,N-dimethylaniline derivatives. acs.orgnih.gov In a process analogous to the synthesis of derivatives of the target compound, N,N-dimethyl-4-bromoaniline can be reacted with ethyl bromodifluoroacetate under visible-light organophotocatalysis to introduce a difluoroalkyl group onto the aromatic ring. acs.orgnih.gov This demonstrates how a fully formed N,N-dimethylaniline core can be further functionalized in a stepwise manner to create complex derivatives.

Table 1: Example of a Stepwise Functionalization Sequence

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-bromo-1-fluoro-2-nitrobenzene | Fe powder, NH4Cl (aq), 95% Ethanol, 70°C, 24h | 5-bromo-2-fluoroaniline | 91% | chemicalbook.com |

| 2 | 5-bromo-2-fluoroaniline | e.g., HCHO, HCOOH (Eschweiler-Clarke) | This compound | - |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach embodies the principles of atom and step economy and offers a highly convergent route to diverse molecular scaffolds. researchgate.net

The synthesis of highly substituted anilines can be achieved through MCRs. bohrium.comrsc.org For example, a gold-catalyzed three-component reaction has been developed that combines two different alkyne molecules and a nitrogen source. researchgate.netrsc.org The cationic gold catalyst first mediates the formation of a pyrrole (B145914) intermediate, which then participates in a Diels-Alder reaction, followed by cleavage and aromatization to form the final substituted aniline product. bohrium.com This modular approach allows for the synthesis of a wide variety of aniline derivatives simply by changing the initial components. bohrium.com While a specific synthesis of this compound using this method has not been detailed, the strategy provides a versatile and convergent framework for accessing structurally similar compounds.

Another metal-free, three-component method for synthesizing meta-substituted anilines involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This diversity-oriented approach is particularly useful for generating libraries of compounds with uncommon substitution patterns for applications in medicinal chemistry and materials science. rsc.org

Table 2: Overview of Multi-Component Reaction Strategies for Anilines

| Reaction Type | Key Components | Catalyst/Conditions | Advantage | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Domino Reaction | Two distinct alkynes, nitrogen source | Cationic Gold(I) Catalyst | Modular synthesis, high complexity from simple precursors. | bohrium.comrsc.org |

| Metal-Free Annulation | Methylvinyl ketones, N-acylpyridinium salts, amines | Additive-free | Access to meta-substituted anilines, operational simplicity. | rsc.org |

Catalytic Synthesis Innovations

Catalysis offers efficient and selective methods for forming the bonds necessary to construct this compound and its derivatives. Palladium and nickel catalysts are particularly prominent in C-N and C-C bond-forming reactions, while directed metalation provides unparalleled control over positional selectivity.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a mainstay for the synthesis of aryl amines. This methodology can be used to form the core structure of the target molecule by coupling an appropriate aryl halide (e.g., 1,4-dibromo-2-fluorobenzene) with dimethylamine, or by coupling 4-bromo-2-fluoroaniline with a methylating agent.

Innovations in this area focus on milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported using the weak base potassium phenoxide (KOPh). nih.gov This approach is significant because many fluorinated anilines are unstable under the strongly basic conditions typically required for C-N coupling. nih.gov The use of specialized phosphine (B1218219) ligands, such as AdBippyPhos, allows these reactions to proceed with low catalyst loadings and high functional group tolerance. nih.gov

Furthermore, palladium catalysis can be employed in decarbonylative reactions to form aryl-fluoroalkyl bonds. nih.gov This method uses fluoroalkylcarboxylic acid derivatives as the fluoroalkyl source, which couple with aryl organometallic reagents. nih.gov By carefully studying the elementary steps of the catalytic cycle—oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination—researchers have optimized catalysts for these challenging transformations. nih.gov This strategy could be applied to a bromo-fluoro-aniline core to introduce diverse fluoroalkyl side chains.

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for many cross-coupling reactions. While less documented specifically for the synthesis of this compound, nickel-catalyzed methods for related transformations are well-established.

For example, nickel catalysis has been successfully applied to the decarbonylative synthesis of fluoroalkyl thioethers from thioesters. nih.gov This reaction leverages readily available fluoroalkyl carboxylic acids as the source of the fluoroalkyl group. nih.gov The proposed catalytic cycle involves oxidative addition of the thioester to a Ni(0) center, followed by carbonyl de-insertion and C-S bond-forming reductive elimination. nih.gov The principles of this catalytic cycle, particularly the oxidative addition and reductive elimination steps, are transferable to the synthesis of C-N bonds, suggesting the feasibility of a nickel-catalyzed amination to produce the target aniline. The development of such methods is an active area of research, driven by the need for cost-effective synthetic routes. Studies on the redox properties and coordination chemistry of nickel-fluoroalkyl complexes are crucial for designing these catalytic systems. researchgate.net

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "Directed Metalation Group" (DMG), which is a functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups with high precision.

The tertiary amine of an N,N-dimethylaniline is an excellent DMG. wikipedia.org In a substrate such as 2-fluoro-N,N-dimethylaniline, the N,N-dimethyl group would direct lithiation specifically to the C6 position. This provides a powerful tool for introducing substituents at a position that might be difficult to access through conventional electrophilic aromatic substitution. Following this regioselective functionalization, a subsequent bromination step could install the bromine atom at the 5-position to complete the synthesis of a derivative.

Interestingly, the regioselectivity of metalation can be altered by the choice of metalating agent. While organolithium reagents typically provide ortho-selectivity, the use of mixed-metal zincate reagents has been shown to surprisingly lead to meta-metalation of N,N-dimethylaniline. nih.gov This highlights the subtle interplay of reagents and directing groups that can be exploited to achieve different positional isomers.

Table 3: Comparison of Catalytic and Stoichiometric Metalation Strategies

| Method | Metal/Reagent | Directing Group | Position of Functionalization | Key Advantage | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | - | Position of halide | Reliable C-N bond formation. | nih.gov |

| Decarbonylative Coupling | Nickel or Palladium | - | Position of organometallic partner | Installs fluoroalkyl groups from carboxylic acids. | nih.govnih.gov |

| Directed ortho Metalation (DoM) | Alkyllithium (e.g., n-BuLi) | -CONR2, -NR2, -OMe, etc. | Ortho to DMG | Excellent regiocontrol for substitution. | wikipedia.orgorganic-chemistry.org |

| Directed meta Metalation | Mixed Na/Zn Zincate | -NR2 | Meta to DMG | Access to alternative regioisomers. | nih.gov |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Research into the synthetic pathways for these compounds and structurally similar halogenated anilines reveals that variables such as catalyst selection, solvent, base, temperature, and reaction time are critical in maximizing product yields and purity. Optimizing these parameters is essential for developing scalable, cost-effective, and sustainable chemical processes.

Detailed research findings highlight a systematic approach to refining synthetic methodologies. This involves the methodical variation of individual reaction parameters to identify the optimal conditions for each step, from the formation of key precursors to the final functionalization of the aniline structure.

One area of focus has been the synthesis of the precursor, 2-bromo-5-fluoroaniline (B94856), through the reduction of 2-bromo-5-fluoronitrobenzene. Different methodologies have been optimized to achieve high conversion rates. One effective method involves catalytic hydrogenation using a W-4 type Raney nickel catalyst. In a typical procedure, the reaction is carried out in methanol (B129727) under a hydrogen pressure of 1.0 MPa and heated to 45°C. The addition of a bromine inhibitor helps to prevent dehalogenation. Following crystallization, this process has been shown to produce 2-bromo-5-fluoroaniline in yields ranging from 83% to 87%. google.com An alternative approach utilizes iron powder in a mixture of acetic acid and ethanol. Refluxing the reaction mixture for approximately two hours has been reported to result in a quantitative yield of the desired aniline precursor after workup. chemicalbook.com

Furthermore, significant research has been conducted on the optimization of functionalizing N,N-dimethylaniline derivatives, which provides valuable insights applicable to the synthesis of this compound. A notable example is the photoinduced difluoroalkylation of 4-bromo-N,N-dimethylaniline. acs.orgnih.gov In this process, various parameters were systematically adjusted to maximize the yield of the difluoroalkylated product.

Key findings from the optimization of this photoinduced reaction include:

Photocatalyst: The organic dye Eosin Y was selected as the photocatalyst. Its concentration was optimized, with a loading of 1 mol% found to be ideal for the transformation. acs.orgnih.gov

Solvent: The reaction was tested in different solvents, with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) proving to be effective. Further investigation revealed that DMSO was the superior option for achieving the highest yield. acs.org

Base: The choice of base was found to be crucial. Several bases were screened, and sodium carbonate (Na₂CO₃) was identified as the most effective, leading to a higher product yield compared to potassium carbonate (K₂CO₃) and other bases. acs.org

Light Source: The reaction is dependent on visible light. Optimization of the light source indicated that irradiation with a 427 nm Kessil lamp provided the best results. acs.org

These systematic optimizations led to the development of a robust protocol, achieving yields of the desired difluoroalkylated aniline derivative as high as 70%. acs.org The detailed findings from these optimization studies are crucial for designing efficient synthetic routes for complex aniline derivatives.

The data below summarizes the optimization of the photoinduced difluoroalkylation of 4-bromo-N,N-dimethylaniline, a model substrate relevant to the synthesis of derivatives of this compound.

| Entry | Catalyst (mol %) | Solvent | Base | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Eosin Y (1) | DMF | K₂CO₃ | 525 nm Kessil lamp | 63 | acs.orgnih.gov |

| 2 | Eosin Y (1) | DMSO | K₂CO₃ | 525 nm Kessil lamp | 68 | acs.org |

| 3 | Eosin Y (1) | DMSO | Na₂CO₃ | 525 nm Kessil lamp | 70 | acs.org |

| 4 | Eosin Y (1) | DMSO | Na₂CO₃ | 427 nm Kessil lamp | 70 | acs.org |

| 5 | Eosin Y (0.5) | DMF | K₂CO₃ | 525 nm Kessil lamp | 55 | acs.orgnih.gov |

| 6 | Eosin Y (2) | DMF | K₂CO₃ | 525 nm Kessil lamp | 60 | acs.orgnih.gov |

Advanced Reaction Chemistry and Transformational Studies of 5 Bromo 2 Fluoro N,n Dimethylaniline

Cross-Coupling Reaction Versatility at Halogenated Sites

The halogenated sites on 5-Bromo-2-fluoro-N,N-dimethylaniline, specifically the bromine and fluorine atoms, provide distinct opportunities for synthetic transformations. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-5 position (bromine) while leaving the fluorine atom at the C-2 position intact. This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through sequential, site-specific modifications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. lmaleidykla.lt The reaction typically involves an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. lmaleidykla.ltnih.gov The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the case of this compound, the C-Br bond is the primary site for the Suzuki-Miyaura reaction. The reactivity of aryl halides in this coupling generally follows the order of I > OTf > Br >> Cl, making the bromo group a suitable substrate for oxidative addition. libretexts.org Research on analogous compounds demonstrates that the C-F bond typically remains unreacted under standard Suzuki-Miyaura conditions. For instance, in a study involving 5-bromo-2-fluorobenzofuran, a palladium catalyst selectively coupled an arylboronic acid at the C-Br bond, leaving the C-F bond intact and yielding the 2-fluoro-5-arylbenzofuran product in high yield. nih.gov This selectivity is crucial for the controlled synthesis of multi-substituted aromatic compounds. The reaction is compatible with a wide variety of functional groups and benefits from the commercial availability and low toxicity of the boronic acid reagents. nih.gov

| Substrate Analogue | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoanilines | Aryl/Alkyl Boronic Esters | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

| 5-Bromo-2-fluorobenzofuran | [4-(trifluoromethyl)phenyl]boronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 95% | nih.gov |

| 5-Bromo-1,2,3-triazine | (Hetero)aryl Boronic Acids | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | up to 97% | nih.gov |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a fundamental method for the formation of C(sp²)–C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgmdpi.com This methodology provides direct access to arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. nih.gov

For this compound, the C-Br bond serves as the electrophilic partner for the coupling with a terminal alkyne. The reaction is expected to proceed selectively at this position. Studies on structurally similar bromo-fluoro-aromatic systems have demonstrated the efficiency of this transformation. For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines were successfully coupled with a wide range of terminal alkynes using a Pd(PPh₃)₄/CuI catalytic system in a THF/Et₃N solvent mixture at room temperature, affording the desired alkynyl products in high yields. soton.ac.uk The mild conditions and tolerance for various functional groups, including free alcohols and amines, make the Sonogashira coupling a versatile tool for the derivatization of this compound. soton.ac.uk

| Substrate Analogue | Coupling Partner | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized Terminal Alkynes | Pd(PPh3)4 / CuI | Et3N / THF | Room Temp. | 85-93% | soton.ac.uk |

| 5-Bromo-2'-deoxyuridine (BrdU) | Alkyne-Containing Fluorescent Dyes | K2PdCl4 / S-Phos | n-Bu4NOH / EtOH/H2O | 37 °C | High | mdpi.com |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine. wikipedia.org This transformation has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods for C-N bond formation. wikipedia.orglibretexts.org

The C-Br bond of this compound is a suitable handle for Buchwald-Hartwig amination, allowing for the introduction of a new primary or secondary amine at the C-5 position. The success of these reactions is highly dependent on the choice of palladium precatalyst, ligand, and base. rsc.org Ligands such as bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) are often employed to facilitate the catalytic cycle. However, challenges can arise, as electron-rich heteroaromatic substrates can sometimes coordinate to the palladium center, leading to catalyst deactivation. nih.gov This is a potential consideration for the electron-rich this compound substrate. Careful optimization of reaction conditions, including the use of specific palladium(I) dimer precatalysts and appropriate bases like sodium tert-butoxide (NaOtBu), is often necessary to achieve high conversion. rsc.org

| Aryl Halide | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Morpholine | Pd(I) Dimer Precatalyst | XPhos, SPhos, etc. | NaOtBu | Toluene | rsc.org |

| Aryl Bromides | Primary/Secondary Amines | Pd2(dba)3 or Pd(OAc)2 | Biaryl Phosphines | NaOtBu or K3PO4 | Toluene or Dioxane | wikipedia.org |

Kumada and Hiyama Cross-Coupling Methodologies

The Kumada and Hiyama couplings represent two other important C-C bond-forming strategies that can be applied to this compound.

The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org Reported in 1972, it was among the first catalytic cross-coupling methods developed. wikipedia.org This reaction would involve coupling this compound with an alkyl, vinyl, or aryl Grignard reagent at the C-Br position. While economically advantageous, a primary limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups on the coupling partners. organic-chemistry.org

The Hiyama coupling involves the palladium-catalyzed reaction of an organohalide with an organosilane. organic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step from the silicon atom. organic-chemistry.org Organosilanes are advantageous due to their stability, low toxicity, and ease of handling. organic-chemistry.org The Hiyama coupling of this compound would proceed at the C-Br bond, offering a valuable alternative to the more common Suzuki-Miyaura reaction for forming C-C bonds. nih.gov

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd complexes | High reactivity of nucleophile; limited functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Hiyama Coupling | Organosilane (R-SiR'3) | Pd complexes | Requires an activator (e.g., F-); stable and low-toxicity reagents. | organic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com In the second step, the leaving group departs, restoring the aromaticity of the ring. This pathway is fundamentally different from the transition-metal-catalyzed cross-coupling reactions discussed previously.

Reactivity at the Fluorine Center

The fluorine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Generally, aryl fluorides are surprisingly reactive in SNAr reactions, often more so than their chloro or bromo counterparts. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom, facilitating the initial attack by a nucleophile. stackexchange.comwyzant.com This attack is typically the rate-determining step in the SNAr mechanism. stackexchange.com The strong inductive effect of fluorine also helps to stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com

For this compound, the N,N-dimethylamino group, being a strong electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, its ortho position to the fluorine atom can still allow for substitution under forcing conditions or with highly reactive nucleophiles. The bromine atom at the C5 position, being meta to the fluorine, has a less pronounced electronic effect on this specific reaction center.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the Fluorine Center

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium methoxide | 5-Bromo-2-methoxy-N,N-dimethylaniline |

| Ammonia | Sodium amide | 5-Bromo-N2,N2-dimethylbenzene-1,2-diamine |

| Thiophenoxide | Sodium thiophenoxide | 5-Bromo-N,N-dimethyl-2-(phenylthio)aniline |

Note: The reactions presented in this table are illustrative of the expected reactivity based on general principles of nucleophilic aromatic substitution on activated aryl fluorides. Specific experimental conditions and yields for this compound may vary.

Electrophilic Aromatic Substitution (EAS) Reactivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating N,N-dimethylamino group. This group is a powerful ortho, para-director. youtube.compressbooks.pubpitt.edu The fluorine atom is a deactivating but ortho, para-directing group, while the bromine atom is also a deactivating ortho, para-director. pressbooks.pubpitt.edu

The directing effects of the substituents must be considered to predict the regioselectivity of EAS reactions. The powerful activating and directing effect of the N,N-dimethylamino group will dominate. The positions ortho and para to the amino group are C3 and C5 (already substituted with bromine). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. Since C5 is blocked by bromine, the primary site for electrophilic substitution would be the C3 and potentially the C6 position, though the latter is ortho to both the fluorine and the amino group, which could lead to steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Electrophilic Reagent | Reaction | Predicted Major Product(s) |

|---|---|---|

| Br2/FeBr3 | Bromination | 3,5-Dibromo-2-fluoro-N,N-dimethylaniline |

| HNO3/H2SO4 | Nitration | 5-Bromo-2-fluoro-N,N-dimethyl-3-nitroaniline |

| SO3/H2SO4 | Sulfonation | 4-Bromo-5-fluoro-2-(dimethylamino)benzenesulfonic acid |

Note: The predicted products are based on the established directing effects of the substituents. Actual product distribution may be influenced by reaction conditions and steric factors.

Functional Group Interconversions of the N,N-Dimethylaniline Moiety

The N,N-dimethylamino group can be a versatile handle for further molecular elaboration through N-demethylation to the corresponding secondary or primary amine. A variety of reagents and methods have been developed for the N-demethylation of tertiary amines. researchgate.netnih.govgoogle.com

One common method is the von Braun reaction, which utilizes cyanogen bromide (BrCN) to yield a cyanamide intermediate that can be hydrolyzed to the secondary amine. nih.gov Another approach involves the use of chloroformates, such as ethyl chloroformate or phenyl chloroformate, to form a carbamate that is subsequently cleaved. nih.gov More recently, photochemical and catalytic methods have been developed for milder N-demethylation. acs.org

Once the secondary amine, 5-bromo-2-fluoro-N-methylaniline, or the primary amine, 5-bromo-2-fluoroaniline (B1303259), is obtained, it can undergo a wide range of functionalization reactions, including acylation, alkylation, and arylation, to introduce new substituents and build molecular complexity.

The tertiary amine functionality of this compound can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or dimethyldioxirane. The resulting N-oxides are versatile intermediates that can undergo further reactions, such as the Polonovski reaction.

The oxidation of N,N-dimethylanilines can be complex, and under certain conditions, can lead to N-demethylation or other products. cdnsciencepub.com The mechanism of oxidation by dimethyldioxirane is suggested to be a concerted electrophilic process.

Reduction of the N,N-dimethylamino group itself is not a common transformation. However, if other reducible functional groups were present on the molecule, the choice of reducing agent would be critical to achieve chemoselectivity.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple functional groups in this compound—the bromo, fluoro, and N,N-dimethylamino substituents—offers opportunities for chemo-, regio-, and stereoselective transformations.

Chemoselectivity would be crucial when performing reactions that could potentially involve more than one functional group. For instance, in a cross-coupling reaction, a catalyst could be chosen to selectively react with the C-Br bond over the C-F bond. Similarly, when using a strong nucleophile, conditions could be optimized to favor SNAr at the fluorine position without affecting the bromine.

Regioselectivity , as discussed in the context of EAS, is determined by the directing effects of the existing substituents. The dominant N,N-dimethylamino group strongly directs incoming electrophiles to specific positions on the aromatic ring.

Stereoselectivity would become a factor if a chiral center is introduced into the molecule, for example, through the addition of a chiral substituent via functionalization of the amine or through an asymmetric reaction on the aromatic ring.

The strategic manipulation of these selective transformations allows for the synthesis of complex, highly substituted aniline (B41778) derivatives from the this compound scaffold.

Spectroscopic Data for this compound Not Publicly Available

A thorough investigation for the sophisticated spectroscopic characterization of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite being a known chemical entity with the CAS number 1352214-46-0, detailed spectral information required for a comprehensive analysis is not present in accessible scientific literature, databases, or supplier documentation.

The intended article, which was to be structured around an in-depth analysis of various spectroscopic techniques, cannot be generated as the foundational data is absent. The required information for the following analytical methods could not be located for this compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data was found for ¹H NMR, ¹³C NMR, ¹⁹F NMR, or two-dimensional NMR correlation experiments (COSY, HSQC, HMBC, NOESY).

Vibrational Spectroscopy: Specific Fourier Transform Infrared (FTIR) spectral data, including characteristic absorption bands, is not available.

While information on related compounds such as 5-bromo-2-fluoroaniline and other substituted anilines is accessible, the strict focus of the requested article on "this compound" precludes the use of data from these analogs. The subtle yet significant influence of the N,N-dimethyl and fluoro substituents on the bromine-substituted aromatic ring would render any extrapolation from related compounds scientifically inaccurate.

A patent document (WO2018055316A1) confirms the use of this compound as a synthetic intermediate, but it does not include the detailed spectroscopic characterization necessary to fulfill the requirements of the proposed article.

Consequently, until such time as the experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectra of this compound are published and made publicly available, a scientifically rigorous and detailed article on its spectroscopic characterization cannot be written.

Sophisticated Spectroscopic Characterization of 5 Bromo 2 Fluoro N,n Dimethylaniline

Vibrational Spectroscopy for Structural Elucidation

Raman Spectroscopy

The Raman spectrum of 5-Bromo-2-fluoro-N,N-dimethylaniline is expected to be a composite of the vibrations of the N,N-dimethylaniline core, perturbed by the electronic and steric influences of the bromine and fluorine substituents. Key vibrational modes anticipated for this molecule are detailed below.

Expected Raman Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region, these vibrations are characteristic of the aromatic ring.

Aliphatic C-H Stretching: The methyl groups of the N,N-dimethyl moiety will exhibit symmetric and asymmetric stretching vibrations, generally found in the 2850-3000 cm⁻¹ range.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom is a crucial indicator of the electronic environment. In N,N-dimethylaniline, this mode is observed around 1350-1400 cm⁻¹. The presence of electron-withdrawing halogen substituents may slightly shift this band.

Ring Vibrations: The benzene (B151609) ring itself has several characteristic in-plane and out-of-plane bending and stretching modes. These are typically found in the 1400-1650 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears in the 1000-1400 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 700 cm⁻¹.

The table below summarizes the anticipated Raman shifts for this compound based on data from related compounds. acs.orgresearchgate.netnih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic Ring Stretch (C=C) | 1400-1650 |

| C-N Stretch | 1350-1400 |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-700 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would provide the exact mass of its molecular ion, which can then be compared to the theoretically calculated mass. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

The theoretical exact masses for the two major isotopic molecular ions of this compound are calculated as follows:

Theoretical Exact Mass Calculation:

Formula: C₈H₉BrFN

Exact Mass of Elements:

¹²C: 12.000000

¹H: 1.007825

⁷⁹Br: 78.918337

¹⁹F: 18.998403

¹⁴N: 14.003074

⁸¹Br: 80.916291

Calculated Exact Mass for [M]⁺ with ⁷⁹Br: (8 * 12.000000) + (9 * 1.007825) + 78.918337 + 18.998403 + 14.003074 = 217.99824

Calculated Exact Mass for [M]⁺ with ⁸¹Br: (8 * 12.000000) + (9 * 1.007825) + 80.916291 + 18.998403 + 14.003074 = 219.99619

The following table summarizes the expected high-resolution mass spectrometry data for the primary molecular ions of this compound.

| Ion Formula | Isotope | Calculated m/z |

| [C₈H₉⁷⁹BrFN]⁺ | ⁷⁹Br | 217.99824 |

| [C₈H₉⁸¹BrFN]⁺ | ⁸¹Br | 219.99619 |

Recent studies on the halogenation of anilines have utilized liquid chromatography-high-resolution mass spectrometry to identify various disinfection byproducts, underscoring the power of this technique in analyzing complex mixtures of halogenated anilines. nih.govacs.org

X-ray Crystallography of Related Derivatives and Crystal Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, examining the structures of related derivatives can offer valuable insights into its likely solid-state conformation and packing.

A relevant example is the crystal structure of 2-bromo-4,6-dimethylaniline. iucr.org In this compound, the asymmetric unit contains two independent molecules that are linked by hydrogen bonds. The study also highlights the presence of intramolecular hydrogen bonds between the amino group and the ortho-bromine atom.

Another related structural study involves N,N'-bis(2,4-dimethylphenyl)piperazine, a derivative of 2,4-dimethylaniline. iucr.org The X-ray analysis of this compound revealed a chair conformation for the central piperazine (B1678402) ring and specific torsion angles of the aromatic rings relative to the core structure.

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro N,n Dimethylaniline

Density Functional Theory (DFT) for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a principal method in computational quantum chemistry for investigating the electronic properties of molecules. Its balance of accuracy and computational cost makes it well-suited for studying medium to large-sized molecules like 5-Bromo-2-fluoro-N,N-dimethylaniline.

Optimization of Molecular Geometry and Conformations

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The presence of the bulky bromine atom, the electronegative fluorine atom, and the N,N-dimethylamino group influences the geometry of the benzene (B151609) ring and the orientation of the substituents.

The N,N-dimethylamino group is expected to have a pyramidal geometry at the nitrogen atom, and its orientation relative to the benzene ring will be a key conformational feature. The interplay of steric hindrance between the dimethylamino group and the adjacent fluorine atom, along with electronic effects, will dictate the final optimized geometry. The benzene ring itself may exhibit slight distortions from a perfect hexagon due to the electronic push and pull of the various substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations with the B3LYP functional and a 6-31G(d) basis set have predicted a HOMO-LUMO gap of approximately 5.2 eV.

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV | DFT (B3LYP/6-31G(d)) |

Mapping of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative fluorine and bromine atoms, as well as the nitrogen atom of the dimethylamino group. Regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the methyl groups and the aromatic ring.

Calculation of Reactivity Descriptors (e.g., global and local electrophilicity, nucleophilicity indices, chemical hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of the concepts described by the frontier orbitals.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in its ground state. It is calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ): This is the negative of the chemical potential and represents the power of an atom or a group of atoms to attract electrons towards itself.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and chemical hardness.

Global Nucleophilicity Index (N): This descriptor measures the electron-donating ability of a molecule.

In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be calculated to identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting and interpreting UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide insights into the electronic structure and photophysical properties of this compound. These calculations can help to understand how the substituents on the aniline (B41778) ring affect its absorption characteristics.

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, providing valuable insights that complement experimental data.

NMR Chemical Shift Prediction:

The prediction of NMR chemical shifts through computational models is a well-established methodology that aids in structure elucidation and spectral assignment. nih.gov For N,N-dimethylaniline derivatives, quantum chemical calculations have been employed to examine nitrogen chemical shift tensors. acs.org These studies show that the isotropic chemical shift is sensitive to the electronic properties of substituents on the aromatic ring. acs.org

Below is an illustrative table of how theoretical versus experimental chemical shifts for a related compound, N,N-dimethylaniline, might be presented.

Table 1: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for N,N-dimethylaniline

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso-C) | 151.0 | 150.5 |

| C2, C6 | 113.5 | 112.9 |

| C3, C5 | 129.8 | 129.3 |

| C4 | 117.5 | 117.0 |

Note: The data in this table is representative and intended for illustrative purposes.

Vibrational Frequency Prediction:

Theoretical calculations are also instrumental in predicting the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to compute the harmonic vibrational frequencies of molecules. sphinxsai.com A study on N,N-dimethylaniline demonstrated the successful assignment of its 54 normal modes of vibration by correlating theoretical predictions with experimental FT-IR and FT-Raman spectra. sphinxsai.com

Similarly, computational studies on other halogenated anilines, such as 2-bromo-6-chloro-4-fluoroaniline, have shown a good correlation between calculated and observed vibrational wavenumbers. researchgate.net These analyses help in the detailed assignment of vibrational modes, including C-H stretching, ring vibrations, and modes associated with the substituents. sphinxsai.comresearchgate.net

The following table exemplifies how theoretical vibrational frequencies for a substituted aniline could be presented and compared with experimental data.

Table 2: Exemplary Predicted Vibrational Frequencies for a Substituted Aniline Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-CH₃) | 2885 | 2880 | N-CH₃ symmetric stretch |

| ν(C-N) | 1350 | 1345 | C-N stretch |

| ν(C-F) | 1255 | 1250 | C-F stretch |

| ν(C-Br) | 680 | 675 | C-Br stretch |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for related compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Theoretical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. These models are built upon theoretical descriptors, which are numerical values derived from the molecular structure using computational chemistry methods.

For substituted anilines, QSRR and Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties, including toxicity and metabolic fate. nih.govnih.gov These models often rely on a range of theoretical descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges (Q(+)). nih.gov For instance, the toxicity of substituted anilines has been shown to increase with a greater hydrogen bonding donor capacity of the amino group, a property that can be quantified by theoretical descriptors. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule.

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

Thermodynamic Descriptors: These include properties like heat of formation and Gibbs free energy.

A study on the toxicity of eighteen substituted anilines found a correlation between their EC₅₀ values and the Hammett sigma constant, as well as descriptors like E(LUMO), E(HOMO), and Q(+). nih.gov Another study focused on developing quantitative structure-metabolism relationships (QSMR) for substituted anilines to predict their metabolic fate, such as N-acetylation, using calculated physicochemical parameters. nih.gov

The development of a QSRR model for a specific reaction involving this compound would involve calculating a set of theoretical descriptors for a series of related aniline derivatives and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive equation.

Table 3: Common Theoretical Descriptors Used in QSRR Modeling of Substituted Anilines

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of a substituent |

| Electronic | Partial Charge (Q) | Distribution of electron density on specific atoms |

Advanced Applications in Organic and Medicinal Chemistry

Building Block in the Synthesis of Diverse Organic Scaffolds

The inherent reactivity of bromo-fluoro-aniline derivatives makes them ideal starting materials for constructing a wide array of complex molecular frameworks.

Bromo-fluoro-anilines are key intermediates in the synthesis of various functionalized aromatic and heterocyclic compounds. ekb.eg The bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation, such as in Suzuki or Buchwald-Hartwig couplings. For instance, the related compound 4-Bromo-2-fluoroaniline (B1266173) has been utilized in the synthesis of 4-amino-3-fluorophenyl boronic acid, a precursor for more complex boronic acid derivatives. sigmaaldrich.comchemicalbook.com

Furthermore, these aniline (B41778) derivatives are pivotal in constructing heterocyclic rings, which are core components of many biologically active molecules. For example, 5-Bromo-2-fluoroaniline (B1303259) can be used to synthesize quinoline (B57606) structures, such as 5-Bromo-8-fluoro-2-methoxyquinoline, through condensation reactions with reagents like glycerol. ambeed.com The synthesis of fluorinated nitrogen heterocycles is an area of intense research, as these scaffolds are prevalent in modern drug discovery. ekb.egnih.gov

The field of materials science has seen growing interest in polymers derived from functionalized anilines. The chemical oxidative polymerization of aniline derivatives, including those with halogen substituents, can produce polymers with tailored properties. researchgate.net For example, the copolymerization of aniline with 3-fluoroaniline (B1664137) results in polymers with increased solubility and thermal stability compared to the parent polyaniline. researchgate.net

While direct polymerization of 5-Bromo-2-fluoro-N,N-dimethylaniline is not widely documented, related bromo-anilines have been polymerized to create materials with interesting optical and electrical characteristics. neliti.com The presence of both bromine and fluorine in the monomer could lead to polymers with unique properties, making this an area ripe for future investigation.

Role as a Key Synthetic Intermediate in Medicinal Chemistry Programs

The bromo-fluoro-aniline scaffold is a recurring motif in molecules designed for therapeutic applications. Its derivatives serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.comthermofisher.com

A prominent example of the utility of this chemical class is the use of 5-Bromo-4-fluoro-2-methylaniline as a key ingredient in the synthesis of MDL compounds (e.g., MDL-800, MDL-801). ossila.com These molecules are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com The MDL compounds bind to an allosteric site on the SIRT6 enzyme, increasing its deacetylase activity, which can lead to a decrease in histone levels in cancer cells. ossila.com The synthesis of these complex activators highlights the importance of the dihalogenated aniline building block in drug discovery and medicinal chemistry. ossila.com

| Precursor Compound | Synthesized Molecule Class | Biological Target/Application |

|---|---|---|

| 5-Bromo-4-fluoro-2-methylaniline | MDL Compounds (e.g., MDL-800) | Allosteric activators of Sirtuin 6 (SIRT6) |

| 5-Bromo-2-fluoroaniline | Substituted Quinolines | Scaffolds for pharmaceutical development |

The journey from a simple building block like a bromo-fluoro-aniline to a complex, biologically active molecule is a multi-step process. In the case of the SIRT6 activators, the 5-Bromo-4-fluoro-2-methylaniline core is incorporated into a much larger N-phenyl-4-(phenylsulfonamido)benzenesulfonamide framework. ossila.com This demonstrates how the initial aniline derivative provides a foundational piece that is strategically elaborated upon through subsequent chemical reactions to yield a final molecule with highly specific biological activity. The multiple reactive sites on the initial aniline allow for a facile and planned synthesis of these intricate structures. ossila.com

Applications in Materials Science (e.g., organic electronic materials, optical materials)

Derivatives of bromo-fluoro-aniline are also finding applications in the development of advanced materials. The electronic properties conferred by the halogen and amino substituents make them suitable for use in organic electronics and optical devices. For instance, compounds from this family are used as intermediates in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).

The unique electronic nature of the substituted benzene (B151609) ring can be harnessed to create materials with specific functionalities. Research into poly(substituted anilines) has shown that the type and position of substituents significantly affect the properties of the resulting polymers. neliti.com The presence of an electron-withdrawing fluorine atom and a heavy bromine atom, combined with the electron-donating dimethylamino group in this compound, suggests its potential as a monomer for creating functional polymers for use in organic conductors or other electronic applications. ossila.com

Catalyst Component and Ligand Precursor in Homogeneous Catalysis

While "this compound" is a versatile building block in organic synthesis, its direct application as a catalyst component or as a well-documented precursor for ligands in homogeneous catalysis is not extensively reported in readily available scientific literature. Homogeneous catalysis often relies on transition metal complexes where the metal center's activity and selectivity are finely tuned by organic molecules known as ligands. Typically, these ligands are phosphines, carbenes, or nitrogen-containing heterocycles.

The potential for "this compound" to serve as a ligand precursor would stem from the reactivity of its bromine and fluorine substituents, as well as the directing capabilities of the dimethylamino group. In principle, the bromine atom could be substituted with a phosphine (B1218219) group via a C-P cross-coupling reaction, a common method for synthesizing arylphosphine ligands. The ortho-fluoro and dimethylamino groups could then influence the electronic and steric properties of the resulting ligand, which in turn would affect the performance of a metal catalyst to which it is coordinated.

However, a comprehensive search of chemical databases and scholarly articles does not reveal specific, well-characterized examples of ligands derived from "this compound" being employed in significant catalytic applications. The synthesis of specialized ligands for homogeneous catalysis is a highly active area of research, and the performance of a catalyst is critically dependent on the ligand's structure. The absence of detailed reports on ligands from this specific precursor suggests that other aniline derivatives may be more commonly employed for creating effective ligands for reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or various carbonylation and hydrogenation reactions.

For a compound to be considered a viable ligand precursor, its synthesis route to the final ligand should be efficient, and the resulting metal complex must exhibit high catalytic activity, stability, and selectivity. The following table outlines hypothetical data for a palladium-catalyzed cross-coupling reaction, illustrating the kind of information that would be necessary to evaluate the effectiveness of a ligand derived from "this compound."

Hypothetical Performance Data for a Ligand Derived from this compound in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | 100 | 12 | 85 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | Dioxane | 110 | 24 | 70 |

| 3 | 1-Bromo-4-nitrobenzene | (4-methoxyphenyl)boronic acid | 1 | THF | 80 | 8 | 92 |

| 4 | 2-Bromopyridine | (3-fluorophenyl)boronic acid | 1.5 | DME | 90 | 16 | 78 |

Further research and developmental studies would be required to synthesize and characterize ligands from "this compound" and to systematically evaluate their performance in a range of catalytic reactions. Such work would involve the synthesis of the phosphine or other coordinating derivatives, the preparation and characterization of their transition metal complexes (e.g., with palladium, rhodium, or nickel), and extensive testing in various catalytic cycles to determine their efficacy compared to existing catalyst systems. Without such dedicated studies, the role of "this compound" as a ligand precursor in homogeneous catalysis remains speculative.

Future Research Trajectories and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Protocols for 5-Bromo-2-fluoro-N,N-dimethylaniline

The synthesis of halogenated aromatic compounds has traditionally relied on methods that can be costly and environmentally detrimental. renewable-carbon.eu Future research is increasingly focused on developing "green" and sustainable synthetic pathways. For a molecule like this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous reagents.

Key areas of development include:

Solvent-Free and Mechanochemical Methods: Research into solid-state reactions, such as those using ball milling, presents a sustainable alternative to traditional solution-based syntheses. researchgate.net These mechanochemical protocols can reduce or eliminate the need for toxic, high-boiling point solvents, leading to more efficient and cost-effective processes. researchgate.netrsc.org Applying these techniques to the halogenation and amination steps required for synthesizing this compound could significantly improve the environmental footprint of its production.

Biocatalysis: The use of enzymes to create carbon-fluorine bonds is an emerging field that offers a highly sustainable alternative to conventional chemical fluorination. renewable-carbon.eu Projects like the EU-funded SinFonia are engineering bacteria, such as Pseudomonas putida, to produce fluorinated compounds biologically, thereby avoiding harsh chemicals and toxic byproducts. renewable-carbon.eu Future work could explore the enzymatic synthesis of fluorinated aniline (B41778) precursors.

Improved Halogenation Reagents and Processes: Moving away from hazardous molecular halogens towards safer, more selective reagents is a critical goal. chemrxiv.org The development of catalyst- and solvent-free methods for producing related compounds, such as 2-anilino nicotinic acids, demonstrates the potential for greener synthetic strategies. nih.gov Research into novel catalytic systems for halogenation that operate under mild conditions is also a promising avenue. chemrxiv.orgmdpi.com

| Synthetic Approach | Key Advantages | Challenges for this compound Synthesis | References |

|---|---|---|---|

| Traditional Synthesis | Established and well-understood reaction pathways. | Use of harsh reagents, high temperatures, and potentially toxic solvents. | renewable-carbon.eusocietechimiquedefrance.fr |

| Mechanochemistry | Reduced solvent use, faster reaction times, cost-effective. | Scalability and optimization for multi-step synthesis. | researchgate.netrsc.org |

| Biocatalysis | Highly sustainable, avoids toxic chemicals, high selectivity. | Enzyme development and engineering for specific substrates. | renewable-carbon.eu |

| Catalyst/Solvent-Free Reactions | Environmentally friendly, operationally simple, reduced waste. | Achieving high yields and selectivity for complex halogenation patterns. | nih.gov |

Exploration of Novel Catalytic Transformations

The bromine and fluorine substituents on the this compound ring are prime targets for catalytic functionalization, allowing for the creation of more complex molecules. The C–F bond is the strongest single bond to carbon, making its activation a significant challenge, while the C–Br bond is more readily functionalized. nih.gov

Future research will likely focus on:

Selective C–F Bond Activation: While challenging, the transition metal-catalyzed functionalization of C–F bonds is a rapidly advancing field. mdpi.com Developing catalysts, potentially based on nickel or palladium, that can selectively activate the C–F bond in the presence of the C–Br bond would unlock novel synthetic pathways. mdpi.com Visible light photoredox catalysis offers a particularly mild and powerful tool for C–F bond cleavage, proceeding through radical intermediates and providing new modes of reactivity. nih.govokstate.edu

Orthogonal C–Br Functionalization: The C–Br bond can be readily transformed using a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Future work could explore novel catalysts that enable these transformations under milder conditions or with broader functional group tolerance, using this compound as a versatile building block.

Catalytic Derivatization of the Amino Group: The N,N-dimethylamino group can also be a site for catalytic transformation. For instance, N,N-dimethylaniline itself has been shown to be an advantageous catalyst in reductive lithiation reactions. nih.gov Exploring the catalytic activity and transformations of the functionalized aniline core is a promising area.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

For this compound, AI and ML can be applied to:

Reaction Prediction: Data-driven techniques can learn from vast databases of chemical reactions to predict the most likely products of a given transformation. nih.gov This is particularly valuable when exploring novel catalytic transformations of the C–F or C–Br bonds, helping researchers to anticipate feasibility and potential side products.

Synthesis Route Optimization: AI-powered tools for computer-assisted synthesis planning (CASP) can propose multiple synthetic pathways to a target molecule. beilstein-journals.org By applying these tools to derivatives of this compound, chemists can identify the most efficient, cost-effective, and sustainable routes before entering the lab.

Condition Optimization: ML algorithms can efficiently explore the complex interplay of variables in a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield and minimizing byproducts. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources.

Expansion into Materials with Tunable Electronic and Optical Characteristics

Substituted anilines are important precursors for a range of functional materials, including semiconductors and electro-optical devices. acs.org The electronic properties of aniline and its oligomers can be significantly modified by the introduction of electron-donating or electron-withdrawing substituents. acs.org The presence of a strong electron-withdrawing fluorine atom, a moderately withdrawing bromine atom, and an electron-donating N,N-dimethylamino group on the same aromatic ring gives this compound a unique electronic profile.

Emerging opportunities in this area include: